molecular formula C12H23NO4 B13192057 (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid

Cat. No.: B13192057
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-GKAPJAKFSA-N
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Description

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid typically involves the protection of the amino group of 4-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group during chemical reactions. The compound can undergo deprotection to reveal the free amino group, which can then participate in further reactions. The pathways involved include nucleophilic substitution and amide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-oxopentanoate: Similar structure with an oxo group.

    tert-Butyl (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-[(2R,4R)-2-{[(1S,2R)-1-(cyclopropanesulfonyl)carbamoyl]-2-ethenylcyclopropyl]carbamoyl}-4-oxobutanoate: A more complex structure with additional functional groups.

Uniqueness

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. Its applications in peptide synthesis and organic synthesis make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(3S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m0/s1

InChI Key

CMRZYYUYDQRCEO-GKAPJAKFSA-N

Isomeric SMILES

CCC(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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